molecular formula C19H24O3 B4936297 1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene

1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No.: B4936297
M. Wt: 300.4 g/mol
InChI Key: QPCGSHHIMYHSPQ-UHFFFAOYSA-N
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Description

1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound characterized by its unique structure, which includes an ethoxyphenoxy group attached to a propoxy chain, further connected to a dimethylbenzene ring

Preparation Methods

The synthesis of 1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 3-ethoxyphenol and 3,5-dimethylbenzene.

    Etherification: 3-ethoxyphenol undergoes etherification with 1-bromo-3-chloropropane to form 3-(3-ethoxyphenoxy)propane.

    Coupling Reaction: The intermediate product is then subjected to a coupling reaction with 3,5-dimethylbenzene under specific conditions, often involving a catalyst such as palladium in the presence of a base.

Industrial production methods may vary, but they generally follow similar synthetic routes, optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents such as sodium hydride or sodium amide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The propoxy chain and dimethylbenzene ring contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene can be compared with similar compounds such as:

  • 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene
  • 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene
  • 1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of the ethoxyphenoxy group and the dimethylbenzene ring in this compound provides distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-9-6-10-22-19-12-15(2)11-16(3)13-19/h5,7-8,11-14H,4,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCGSHHIMYHSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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